molecular formula C16H15BrN2O4 B10907021 N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B10907021
M. Wt: 379.20 g/mol
InChI Key: HRRJOVLRNNYBFS-GIJQJNRQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide . The reaction typically occurs in an ethanol solution under reflux conditions for several hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Products where the bromine atom is replaced by other functional groups.

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE has several scientific research applications, including:

Properties

Molecular Formula

C16H15BrN2O4

Molecular Weight

379.20 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C16H15BrN2O4/c1-22-13-5-3-10(4-6-13)16(21)19-18-9-11-7-12(17)8-14(23-2)15(11)20/h3-9,20H,1-2H3,(H,19,21)/b18-9+

InChI Key

HRRJOVLRNNYBFS-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)OC)O

Origin of Product

United States

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